2-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-5-piperidin-1-ylpyridazin-3-one
Description
2-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-5-piperidin-1-ylpyridazin-3-one is a complex organic compound that features a benzodioxin ring fused with a piperidinylpyridazinone structure
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-piperidin-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18-10-14(20-8-4-1-5-9-20)11-19-21(18)12-15-13-23-16-6-2-3-7-17(16)24-15/h2-3,6-7,10-11,15H,1,4-5,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFJGHGBNQQSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-5-piperidin-1-ylpyridazin-3-one typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.
Attachment of the Piperidinyl Group: The benzodioxane is then reacted with piperidine under basic conditions to introduce the piperidinyl group.
Formation of the Pyridazinone Ring: The final step involves the cyclization of the intermediate with hydrazine and a suitable aldehyde or ketone to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridazinone ring, converting it to a dihydropyridazinone.
Substitution: The piperidinyl group can be substituted with other amines or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted piperidinyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-5-piperidin-1-ylpyridazin-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler structure that forms the core of the compound.
Piperidinylpyridazinone: A related structure with similar pharmacological properties.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-5-piperidin-1-ylpyridazin-3-one is unique due to its combination of the benzodioxin ring and the piperidinylpyridazinone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
